molecular formula C6H11NS B1348747 3-Methyl-2-butyl isothiocyanate CAS No. 201224-92-2

3-Methyl-2-butyl isothiocyanate

Cat. No.: B1348747
CAS No.: 201224-92-2
M. Wt: 129.23 g/mol
InChI Key: YAVRRVJBEIYPRH-UHFFFAOYSA-N
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Description

3-Methyl-2-butyl isothiocyanate: is an organic compound with the molecular formula C6H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, which are then treated with desulfurizing agents such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate . Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while efficient, requires careful handling due to the toxicity of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butyl isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison: 3-Methyl-2-butyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities compared to other isothiocyanates. For example, while phenyl isothiocyanate is commonly used in peptide sequencing, this compound is more frequently studied for its antimicrobial and anticancer properties .

Properties

IUPAC Name

2-isothiocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVRRVJBEIYPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337070
Record name 2-Isothiocyanato-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201224-92-2
Record name 2-Isothiocyanato-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201224-92-2
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